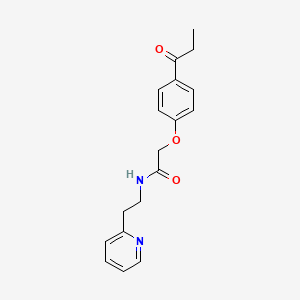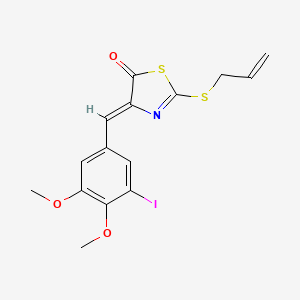
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide, commonly known as BDB, is a chemical compound that belongs to the class of phenethylamines. It is a psychoactive drug that has been used recreationally for its hallucinogenic properties. BDB is structurally similar to other phenethylamines such as MDMA (3,4-methylenedioxymethamphetamine) and MDA (3,4-methylenedioxyamphetamine). However, BDB has a unique chemical structure that makes it distinct from other phenethylamines.
Mecanismo De Acción
BDB acts primarily on the serotonin system in the brain, similar to other phenethylamines. It increases the release of serotonin, dopamine, and norepinephrine, leading to increased activity in the brain. BDB also has a mild affinity for the serotonin transporter, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
BDB has been shown to have several biochemical and physiological effects. It increases heart rate and blood pressure, leading to a stimulating effect. BDB also causes the release of oxytocin, a hormone that is involved in social bonding and trust. BDB has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDB has several advantages for laboratory experiments. It is relatively easy to synthesize and has a well-defined chemical structure, which makes it easy to study. BDB also has a relatively long half-life, which allows for longer experiments. However, BDB has several limitations, including its potential toxicity and its psychoactive effects, which may interfere with experimental results.
Direcciones Futuras
There are several potential future directions for research on BDB. One area of interest is its potential use as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of BDB in treating these conditions. Another area of interest is the development of new synthetic methods for BDB and other phenethylamines. New synthesis methods may lead to the development of more potent and selective compounds with potential therapeutic applications. Finally, further studies are needed to determine the long-term effects of BDB on the brain and other organs.
Métodos De Síntesis
The synthesis of BDB involves several steps, starting with the reaction between 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid and 2-phenylbutanoyl chloride. The resulting intermediate is then reduced using lithium aluminum hydride to yield BDB. The synthesis of BDB is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
BDB has been studied extensively for its potential therapeutic applications. Several studies have investigated the effects of BDB on the central nervous system and its potential use as a treatment for various neurological disorders. BDB has been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-15(13-6-4-3-5-7-13)18(20)19-14-8-9-16-17(12-14)22-11-10-21-16/h3-9,12,15H,2,10-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEADKODNNCGGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,3-dimethyl-11-[3-(trifluoromethyl)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5218483.png)

![5-{[(4-fluorophenyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5218499.png)

![5-(3,4-dimethoxyphenyl)-N-(2-methoxyethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5218508.png)
![methyl 2-[2-(ethylthio)propyl]-4,6-dioxocyclohexanecarboxylate](/img/structure/B5218516.png)
![methyl {3-[3-(benzylamino)-2-cyano-3-oxo-1-propen-1-yl]-1H-indol-1-yl}acetate](/img/structure/B5218525.png)
![4-{[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5218528.png)
![1-(diphenylmethyl)-N-[3-(4-morpholinyl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5218533.png)
![2-(3-{[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5218537.png)


![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5218561.png)